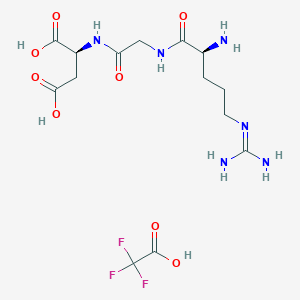

RGD Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDETPEHPAQDC-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RGD Trifluoroacetate: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a fundamental motif in cell-extracellular matrix (ECM) interactions, mediating cell adhesion, signaling, and migration. RGD trifluoroacetate represents the synthetic peptide in a salt form, widely utilized in research to probe and modulate the function of its primary receptors, the integrins. This technical guide provides an in-depth overview of this compound, its mechanism of action through integrin binding, and the subsequent intracellular signaling cascades. We present quantitative binding data, detailed experimental protocols for assessing RGD-integrin interactions, and visual representations of the key signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction to this compound

The tripeptide sequence Arginyl-Glycyl-Aspartic acid, commonly known as RGD, is the principal integrin-binding domain found in a variety of extracellular matrix proteins, including fibronectin, vitronectin, and fibrinogen[1]. Synthetic RGD peptides are powerful tools for studying and manipulating cell adhesion and signaling processes[1][2]. "this compound" refers to the RGD peptide that has been purified using reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) in the mobile phase. TFA is a strong acid that acts as an ion-pairing agent, and its salt form (trifluoroacetate) remains associated with the peptide after lyophilization. This form is highly pure and readily soluble in aqueous buffers for experimental use.

The biological activity of RGD peptides is primarily determined by their conformation. While linear RGD peptides are flexible and can bind to multiple integrin subtypes, cyclic RGD peptides, constrained by a covalent bond, often exhibit higher affinity and selectivity for specific integrins[3]. This enhanced stability and selectivity make cyclic RGD peptides particularly attractive for therapeutic and diagnostic applications[4].

Mechanism of Action: RGD-Integrin Binding and Downstream Signaling

The biological effects of RGD peptides are mediated through their specific binding to a subset of the integrin family of transmembrane receptors. Integrins are heterodimers composed of α and β subunits, and the RGD-binding integrins include αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.

Upon binding of an RGD-containing ligand, integrins undergo a conformational change, leading to their clustering on the cell surface and the recruitment of a multi-protein complex at sites of cell-matrix adhesion known as focal adhesions. This clustering initiates a cascade of intracellular signaling events, primarily orchestrated by the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

The activation of FAK and Src at focal adhesions triggers several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. These pathways regulate a wide array of cellular functions, including cell proliferation, survival, migration, and differentiation.

Signaling Pathway Diagram

Caption: RGD-Integrin signaling cascade.

Quantitative Data: Binding Affinities of RGD Peptides

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter for their application in research and drug development. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize the binding affinities of representative linear and cyclic RGD peptides to different integrins.

Table 1: Binding Affinities of Linear RGD Peptides to Integrins

| Peptide Sequence | Integrin Subtype | Binding Affinity (IC50/Kd) | Reference |

| GRGDS | αvβ3 | ~100-400 nM (IC50) | |

| GRGDTP | α5β1 | ~200 µg/ml (IC50) | |

| RWrNM | αvβ3 | Higher than c(RGDyK) |

Table 2: Binding Affinities of Cyclic RGD Peptides to Integrins

| Peptide Sequence | Integrin Subtype | Binding Affinity (IC50/Kd) | Reference |

| c(RGDfV) | αvβ3 | 39-44 nM (IC50) | |

| c(RGDfV) | α5β1 | >10,000 nM (IC50) | |

| c(RGDyK) | αvβ3 | ~38.5-41.7 nM (IC50/Kd) | |

| c(RGDfK) | αvβ3 | ~336 nM (IC50) | |

| RAFT-RGD (tetrameric) | αvβ3 | 3.87 nM (Kd) | |

| 2-c | αvβ3 | 0.91 µM (IC50) | |

| 2-c | αvβ5 | 12.3 µM (IC50) | |

| Compound 7 | α5β1 | 25.7 nM (IC50) | |

| Compound 7 | αvβ3 | <1 nM (IC50) |

Experimental Protocols

Solid-Phase Integrin-RGD Binding Assay

This protocol describes a competitive ELISA-based method to determine the binding affinity (IC50) of RGD peptides to purified integrin receptors.

Materials:

-

96-well ELISA plates

-

Purified recombinant human integrin (e.g., αvβ3, α5β1)

-

Coating Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂)

-

Biotinylated vitronectin or fibronectin (as the competing ligand)

-

RGD peptides (test compounds) and a known reference peptide

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Dilute the purified integrin receptor to 1.0 µg/mL in Coating Buffer. Add 100 µL of the diluted receptor to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Competitive Binding: Prepare serial dilutions of the test RGD peptides and the reference compound. In separate tubes, mix the diluted peptides with a constant concentration of biotinylated vitronectin (for αvβ3) or fibronectin (for α5β1) (e.g., 1 µg/mL).

-

Add 100 µL of the peptide/biotinylated ligand mixture to the corresponding wells. Include control wells with only the biotinylated ligand (for maximum binding) and wells with buffer only (for background).

-

Incubate for 1-3 hours at room temperature with gentle shaking.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells four times with Wash Buffer.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the peptide concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Solid-Phase Binding Assay

Caption: Workflow for a solid-phase binding assay.

Cell Adhesion Assay

This protocol details a method to assess the ability of RGD peptides to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., vitronectin or fibronectin at 10 µg/mL in PBS)

-

Cell line of interest (e.g., HeLa, U87MG)

-

Cell culture medium (e.g., DMEM)

-

Blocking buffer (e.g., 1% BSA in serum-free medium)

-

RGD peptides (test compounds)

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of the ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.

-

Cell Preparation: Detach cells from their culture flask using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve integrin function. Resuspend the cells in serum-free medium.

-

Inhibition: In a separate plate or tubes, pre-incubate the cell suspension with various concentrations of the RGD peptides for 20-30 minutes at 37°C.

-

Cell Seeding: Aspirate the blocking buffer from the ECM-coated plate and seed the pre-incubated cell suspension (e.g., 1 x 10⁴ cells in 100 µL) into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes. Wash with water and then stain with Crystal Violet solution for 20 minutes.

-

Washing: Wash the wells thoroughly with water to remove excess stain and allow to air dry.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Data Acquisition: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm.

-

Data Analysis: The absorbance is proportional to the number of adherent cells. Calculate the percentage of inhibition for each peptide concentration relative to the control (no peptide) to determine the IC50.

Conclusion

This compound is a valuable tool for investigating the intricate roles of integrins in cellular processes. Its mechanism of action, centered on competitive binding to integrins and subsequent modulation of intracellular signaling, has been extensively studied. The choice between linear and cyclic RGD peptides allows for the targeted investigation of specific integrin subtypes, with cyclic variants often providing higher affinity and selectivity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and harnessing the therapeutic and diagnostic potential of RGD peptides. The continued exploration of RGD-integrin interactions promises to yield further insights into cell biology and contribute to the development of novel therapeutics for a range of diseases, including cancer and fibrosis.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

RGD Trifluoroacetate: A Technical Guide to its Role in Cell Adhesion and Integrin Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a fundamental motif in cell biology, mediating cell adhesion to the extracellular matrix (ECM) through its interaction with a class of transmembrane receptors known as integrins. RGD Trifluoroacetate, a common salt form of synthetic RGD peptides, is extensively utilized in research and development to probe integrin function, design targeted therapeutics, and develop novel biomaterials. This technical guide provides an in-depth analysis of this compound's core functions, detailing its binding affinities to various integrin subtypes, comprehensive experimental protocols for its study, and the critical signaling pathways it initiates. Particular attention is given to the potential influence of the trifluoroacetate counterion on experimental outcomes.

Introduction: The RGD Motif and Integrin Recognition

The RGD sequence is the primary recognition site for many integrins within ECM proteins like fibronectin, vitronectin, and fibrinogen.[1] Integrins are heterodimeric transmembrane proteins, composed of α and β subunits, that play a pivotal role in bidirectional signaling, connecting the extracellular environment to the intracellular cytoskeleton.[2] This interaction is crucial for regulating cell adhesion, migration, proliferation, differentiation, and survival.[2]

There are at least eight RGD-binding integrin subtypes, including αvβ3, αvβ5, α5β1, and αIIbβ3.[2] The specificity and affinity of the RGD-integrin interaction are not solely determined by the tripeptide sequence but are significantly influenced by the flanking amino acid residues and the conformational constraints of the peptide.[3] Linear RGD peptides generally exhibit lower affinity and specificity compared to their cyclic counterparts, which offer a more structurally rigid presentation of the RGD motif.

This compound is a synthetic form of the RGD peptide where the trifluoroacetate anion (CF₃COO⁻) acts as a counterion to the positively charged residues. This salt form is a common byproduct of the solid-phase peptide synthesis and purification process, which utilizes trifluoroacetic acid (TFA). While often considered inert, evidence suggests that the trifluoroacetate ion itself can exert biological effects, a critical consideration for in vitro and in vivo studies.

Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter for their application in research and drug development. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to inhibit 50% of a specific binding interaction. The following tables summarize the IC50 values for various RGD peptides, including linear and cyclic analogs, binding to different integrins. These values have been compiled from multiple studies and are intended for comparative purposes. Experimental conditions, such as the specific assay format and cell line used, can influence the absolute IC50 values.

Table 1: Binding Affinity (IC50) of RGD Peptides to αvβ3 Integrin

| Peptide Analog | Assay System | IC50 (nM) | Reference |

| Linear RGD | αvβ3 expressing cells | 89 | |

| c(RGDfK) | U87MG cells | 38.5 ± 4.5 | |

| E[c(RGDyK)]₂ (RGD2) | U87MG cells with ¹²⁵I-echistatin | 79.2 ± 4.2 | |

| FPTA-RGD2 | U87MG cells with ¹²⁵I-echistatin | 144 ± 6.5 | |

| HYNIC-RGD4 | U87MG human glioma cells | 7 ± 2 | |

| DOTA-RGD4 | U87MG glioma cells | 1.3 ± 0.3 | |

| c(RGDfV) | Endothelial cells | 158 | |

| RGDpep-protein conjugate | Endothelial cells | 0.6 - 23 |

Table 2: Binding Affinity (IC50) of RGD Peptides to Other Integrin Subtypes

| Peptide Analog | Target Integrin | Assay System | IC50 (nM) | Reference |

| Linear RGD | α5β1 | α5β1 expressing cells | 335 | |

| Linear RGD | αvβ5 | αvβ5 expressing cells | 440 | |

| c(G7RGDLPET) | αvβ5 | SKOV-3 cells | 12300 | |

| CT3RGDcT3NWaCT3 | αvβ5 | ELISA | 650 | |

| CT3RGDcT3AWGCT3 | α5β1 | ELISA | 90-173 |

The Role of the Trifluoroacetate Counterion

Synthetic peptides are frequently purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized product is often a TFA salt. It is crucial for researchers to recognize that the trifluoroacetate anion is not always biologically inert.

Studies have shown that TFA can:

-

Inhibit cell proliferation: At concentrations as low as 10⁻⁸ to 10⁻⁷ M, TFA has been observed to reduce cell numbers in osteoblast and chondrocyte cultures.

-

Interfere with secondary structure: The presence of TFA can affect the hydrogen-bonding network within a peptide, potentially altering its conformation and, therefore, its biological activity.

-

Induce adverse effects in vivo: In some contexts, TFA has been linked to protein trifluoroacetylation and cell membrane damage.

Given these potential confounding effects, it is recommended to consider exchanging the trifluoroacetate counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate, particularly for sensitive cell-based assays or in vivo studies. When using this compound, it is imperative to include appropriate controls to account for any potential effects of the counterion itself.

RGD-Integrin Signaling Pathways

The binding of this compound to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is initiated by the clustering of integrins and the recruitment of a multi-protein complex at the site of adhesion, known as a focal adhesion.

A key early event in this pathway is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other substrates within the focal adhesion complex, including paxillin and p130Cas.

The activation of the FAK/Src complex initiates several downstream signaling cascades that regulate key cellular processes:

-

Cell Migration and Cytoskeletal Reorganization: The FAK/Src complex activates pathways involving small GTPases such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton. This leads to the formation of stress fibers, lamellipodia, and filopodia, driving cell migration.

-

Cell Proliferation and Survival: The FAK/Src complex can activate the Ras-MAPK/ERK and the PI3K/Akt signaling pathways. The MAPK/ERK pathway is a central regulator of cell proliferation, while the PI3K/Akt pathway is a major promoter of cell survival by inhibiting apoptosis.

The following diagram illustrates the core RGD-integrin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Adhesion Assay

This protocol describes a standard method to quantify cell attachment to a surface coated with this compound.

Objective: To measure the number of adherent cells on an RGD-coated surface compared to a control surface.

Materials:

-

96-well tissue culture plates (non-treated for passive adsorption)

-

This compound stock solution (e.g., 1 mg/mL in sterile PBS)

-

Control peptide solution (e.g., RGE Trifluoroacetate at the same concentration)

-

Phosphate-Buffered Saline (PBS), sterile

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS, heat-inactivated)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Coating:

-

Dilute the this compound stock solution to the desired working concentration (e.g., 10-100 µg/mL) in sterile PBS.

-

Add 100 µL of the diluted RGD solution or control peptide solution to each well.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

-

Washing:

-

Aspirate the coating solution and gently wash the wells three times with 200 µL of sterile PBS.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well to prevent non-specific cell binding.

-

Incubate for 1 hour at 37°C.

-

-

Cell Seeding:

-

Aspirate the blocking buffer and wash the wells twice with PBS.

-

Seed a known number of cells (e.g., 1-5 x 10⁴ cells in 100 µL of serum-free medium) into each well.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a CO₂ incubator to allow for cell attachment.

-

-

Removal of Non-adherent Cells:

-

Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes may need to be optimized for the specific cell type.

-

-

Fixation and Staining:

-

Fix the adherent cells by adding 100 µL of fixation solution for 15 minutes at room temperature.

-

Wash the wells with water and allow them to air dry.

-

Add 100 µL of Crystal Violet staining solution to each well and incubate for 10-20 minutes.

-

-

Quantification:

-

Thoroughly wash the wells with water to remove excess stain and allow them to dry completely.

-

Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Read the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

The following diagram outlines the workflow for the cell adhesion assay.

Competitive Integrin Binding Assay

This assay determines the binding affinity (IC50) of this compound by measuring its ability to compete with a known labeled ligand for binding to a specific integrin.

Objective: To determine the IC50 value of this compound for a specific integrin.

Materials:

-

Target cells expressing the integrin of interest (e.g., U87MG for αvβ3) or purified integrin protein.

-

Labeled ligand (e.g., ¹²⁵I-echistatin for αvβ3, or a fluorescently/biotinylated labeled RGD peptide).

-

Unlabeled this compound (test compound).

-

Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4).

-

96-well microtiter plates.

-

Detection instrument (e.g., gamma counter for radiolabels, plate reader for fluorescence/colorimetric signals).

Procedure:

-

Preparation:

-

Prepare serial dilutions of the unlabeled this compound in binding buffer.

-

If using cells, harvest and resuspend them in binding buffer to a known concentration.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

A constant concentration of the labeled ligand.

-

The serially diluted unlabeled this compound.

-

The cell suspension or purified integrin.

-

-

Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a large excess of unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-3 hours) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

If using cells, rapidly separate the cells from the unbound ligand by filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer.

-

If using purified integrin immobilized on the plate, wash the wells with ice-cold binding buffer.

-

-

Detection:

-

Measure the amount of bound labeled ligand in each well using the appropriate detection instrument.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

The logical relationship in a competitive binding assay is depicted below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the this compound-integrin interaction.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Purified integrin protein.

-

This compound solution in running buffer.

-

Running buffer (e.g., HBS-P+ buffer, often supplemented with divalent cations like Mn²⁺ or Mg²⁺).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

-

Inject the purified integrin protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared similarly but without the integrin to subtract non-specific binding.

-

-

Analyte Binding:

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound sequentially over the sensor and reference surfaces at a constant flow rate.

-

-

Data Acquisition:

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. The sensorgram will show an association phase during injection and a dissociation phase when the injection is replaced with running buffer.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound this compound from the integrin surface, preparing it for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the ka, kd, and KD values.

-

The workflow for an SPR experiment is shown below.

Conclusion

This compound is an indispensable tool for investigating the intricate biology of cell adhesion and integrin signaling. Its ability to mimic the natural ligands of integrins allows for the detailed study of cellular processes that are fundamental to both normal physiology and a range of pathologies, including cancer and fibrosis. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and the underlying signaling mechanisms associated with this compound. By understanding these core principles, and by being mindful of potential experimental artifacts such as the bioactivity of the trifluoroacetate counterion, researchers and drug development professionals can more effectively leverage RGD peptides to advance our understanding of cell-matrix interactions and to develop the next generation of targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of the biologically active RGD-containing anti-adhesive peptide cyclo(ArgGlyAspPhe-D-val) - PubMed [pubmed.ncbi.nlm.nih.gov]

RGD Trifluoroacetate: A Technical Guide to its Basic Properties, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for many integrin receptors, playing a pivotal role in cell adhesion, signaling, and migration. RGD Trifluoroacetate, the trifluoroacetate salt of this tripeptide, is a widely utilized synthetic peptide in biomedical research to probe integrin function and to develop targeted therapeutics. This technical guide provides an in-depth overview of the core properties, structure, and biological activities of this compound. It includes a summary of its physicochemical characteristics, detailed protocols for key in vitro and in vivo experiments, and a visualization of the primary signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers employing this compound in their studies.

Core Properties and Structure

This compound is a synthetic tripeptide composed of L-Arginine, Glycine, and L-Aspartic acid, with a trifluoroacetate counterion. The trifluoroacetate salt form generally enhances the solubility of the peptide in aqueous solutions.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 120103-89-1 | [2] |

| Molecular Formula | C₁₂H₂₂N₆O₆ • xCF₃COOH | [2][3] |

| Formula Weight | 346.3 g/mol (peptide); overall weight varies with TFA content | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | 10 mg/mL in PBS (pH 7.2) | |

| Storage | Store at -20°C. For long-term storage, -80°C is recommended. |

Molecular Structure

The structure of the Arg-Gly-Asp (RGD) tripeptide consists of the three amino acids linked by peptide bonds. The trifluoroacetate anion (CF₃COO⁻) is present as a counterion to the positively charged groups on the peptide, primarily the guanidinium group of arginine.

Chemical Structure of Arg-Gly-Asp (RGD) Peptide

Spectroscopic Data

Mechanism of Action: Integrin Binding and Signaling

The biological effects of this compound are primarily mediated through its competitive binding to the RGD-binding pocket of various integrin subtypes. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions.

Integrin Specificity

The RGD tripeptide is recognized by a number of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, and α8β1. The specificity and affinity of binding can be influenced by the conformation of the peptide and the surrounding cellular context.

Downstream Signaling Pathways

Upon binding of this compound to integrins, a cascade of intracellular signaling events is initiated, often centered around the formation of focal adhesions. Key signaling pathways activated include:

-

Focal Adhesion Kinase (FAK) Pathway : Integrin clustering leads to the recruitment and autophosphorylation of FAK, a non-receptor tyrosine kinase. Activated FAK serves as a scaffold for other signaling proteins.

-

Src Family Kinases (SFK) Pathway : FAK activation leads to the recruitment and activation of Src family kinases, which further phosphorylate downstream targets.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : The FAK/Src complex can activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.

The following diagram illustrates the core signaling cascade initiated by RGD binding to integrins.

Key Experimental Protocols

This compound is a versatile tool for a variety of cell-based assays. Below are detailed protocols for some of the most common applications.

Cell Adhesion Assay

This protocol describes a method to quantify cell adhesion to surfaces coated with this compound.

Objective: To measure the attachment of cells to an RGD-coated surface.

Materials:

-

96-well tissue culture plates

-

This compound solution (10-100 µg/mL in sterile PBS)

-

Control solution (e.g., sterile PBS or a non-adhesive peptide like RGE)

-

Cell suspension (e.g., fibroblasts, endothelial cells)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of RGD solution or control solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with Crystal Violet.

-

Quantification: Solubilize the Crystal Violet stain and measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.

The following diagram outlines the workflow for a typical cell adhesion assay.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Hidden Influence: A Technical Guide to the Function of Trifluoroacetate Salt in RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-glycine-aspartate (RGD) peptides are pivotal tools in biomedical research and therapeutic development, renowned for their ability to target integrin receptors involved in cell adhesion, signaling, and angiogenesis. However, a frequently overlooked component of commercially available synthetic RGD peptides is the trifluoroacetate (TFA) counterion. A remnant of the solid-phase peptide synthesis (SPPS) and purification processes, TFA can significantly impact experimental outcomes, often acting as a confounding variable. This technical guide provides an in-depth analysis of the function of the TFA salt in RGD peptides, its effects on biological assays, and protocols for its management.

The Origin and Function of Trifluoroacetate in RGD Peptide Preparations

Trifluoroacetic acid is a strong acid that plays a dual role in the production of synthetic peptides:

-

Cleavage Agent in SPPS: In the final step of Fmoc-based SPPS, a high concentration of TFA (typically 95%) is used to cleave the synthesized peptide from the solid-phase resin and concurrently remove acid-labile side-chain protecting groups.[1]

-

Ion-Pairing Agent in HPLC: During reversed-phase high-performance liquid chromatography (RP-HPLC) purification, a low concentration of TFA (around 0.1%) is added to the mobile phase.[2] It acts as an ion-pairing agent, forming a neutral ion pair with positively charged residues on the peptide, such as the arginine in the RGD motif. This masks the charge of the peptide, increasing its hydrophobicity and leading to sharper, more symmetrical peaks and improved separation.[2]

As a result of these processes, the final lyophilized RGD peptide product is often a salt, with the positively charged amino groups on the peptide electrostatically associated with the negatively charged trifluoroacetate anions. The amount of residual TFA can be substantial, ranging from 10% to over 45% of the total peptide weight, depending on the number of basic residues in the peptide sequence.[3]

The Biological Implications of Residual Trifluoroacetate

While essential for synthesis and purification, the presence of residual TFA in the final RGD peptide product can have significant and often unintended biological consequences, potentially leading to the misinterpretation of experimental data.

Direct Cellular Effects

TFA itself is biologically active and can exert direct effects on cells in culture.[4] These effects are dose-dependent and can vary between cell types.

-

Cytotoxicity and Antiproliferative Effects: Studies have shown that TFA can be cytotoxic and inhibit cell proliferation at concentrations as low as the micromolar range. This can be particularly problematic in cell-based assays where the intended effect of the RGD peptide is being investigated. For instance, an observed inhibition of cell proliferation might be erroneously attributed to the RGD peptide's activity when it is, in fact, a result of TFA toxicity.

-

Modulation of Cell Growth: In some contexts, TFA has been observed to stimulate the growth of certain cell types, such as glioma cells, in a dose-dependent manner. This highlights the unpredictable nature of TFA's influence on cell-based experiments.

Interference with RGD Peptide-Integrin Interactions

The TFA counterion can potentially interfere with the primary function of RGD peptides – their binding to integrin receptors.

-

Conformational Changes: The binding of TFA to positively charged residues could induce conformational changes in the RGD peptide, potentially altering its binding affinity for integrins. The precise conformation of the RGD loop is critical for its specific recognition by different integrin subtypes.

-

Charge Masking: The neutralization of the positive charge on the arginine residue by the TFA counterion could affect the electrostatic interactions that are important for the initial binding of the RGD motif to the integrin binding pocket.

Quantitative Data on Trifluoroacetate and RGD Peptides

The following tables summarize key quantitative data related to the effects of TFA and the binding of RGD peptides to integrins.

Table 1: Cytotoxicity of Trifluoroacetic Acid (TFA) on Various Cell Lines

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| Fetal Rat Osteoblasts | Thymidine Incorporation | Inhibition of Proliferation | 10⁻⁸ to 10⁻⁷ M | |

| Articular Chondrocytes | Cell Number | Inhibition of Proliferation | 10⁻⁸ to 10⁻⁷ M | |

| HUVEC | Cell Viability | Inhibition of Proliferation | >100 µM | |

| PC-12 | Cell Viability | Induction of Cell Death | 1-5 mM | |

| Jurkat | Cell Viability | Significant Toxicity | ~5 mM |

Table 2: Binding Affinities (IC50) of Various RGD Peptides to Integrins

| Peptide | Integrin Subtype | Cell Line | Assay | IC50 (nM) | Reference |

| E[c(RGDyK)]₂ | αvβ₃ | U87MG | Competitive Binding | 79.2 ± 4.2 | |

| FPTA-RGD2 | αvβ₃ | U87MG | Competitive Binding | 144 ± 6.5 | |

| FPRGD2 | αvβ₃ | U87MG | Competitive Binding | 97 ± 4.8 | |

| Linear GRGDS | αvβ₃ | N/A (ELISA) | Competition ELISA | ~5000 | |

| cyclo[RGDfK] | αvβ₃ | N/A (ELISA) | Competition ELISA | <10000 |

Experimental Protocols

To mitigate the confounding effects of TFA, it is crucial to employ rigorous experimental designs and, when necessary, perform counterion exchange.

Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is a widely adopted method for replacing TFA counterions with chloride ions.

Materials:

-

Lyophilized RGD peptide (TFA salt)

-

100 mM Hydrochloric acid (HCl) solution

-

Distilled water

-

Lyophilizer

Procedure:

-

Dissolve the RGD peptide in distilled water to a concentration of 1 mg/mL.

-

Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

-

Allow the solution to stand at room temperature for at least one minute.

-

Freeze the solution rapidly, preferably in liquid nitrogen.

-

Lyophilize the frozen solution overnight until all liquid is removed.

-

Repeat steps 1-5 at least two more times to ensure complete exchange.

-

After the final lyophilization, dissolve the peptide in the desired buffer for your experiment.

Protocol 2: Cell Adhesion Assay

This protocol provides a basic method for quantifying cell attachment to surfaces coated with RGD peptides.

Materials:

-

RGD peptide (with known counterion)

-

Control peptide (e.g., RGE)

-

Sterile PBS or serum-free medium

-

96-well tissue culture plates

-

Cell suspension of interest

-

Complete cell culture medium

-

4% Paraformaldehyde in PBS

-

0.5% (w/v) Crystal Violet in 20% methanol

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Coating: Dissolve the RGD peptide and control peptide in sterile PBS or serum-free medium to the desired coating concentration (e.g., 10 µg/mL). Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the peptide solution and gently wash the wells twice with sterile PBS to remove any unbound peptide.

-

Cell Seeding: Seed the cells in the coated wells at a desired density (e.g., 2 x 10⁴ cells/well) in complete cell culture medium.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell attachment.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fixation: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

-

Staining: Wash the wells with water and then add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Thoroughly wash the wells with water to remove excess stain.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking to dissolve the stain.

-

Quantification: Measure the absorbance of the solubilized stain at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 3: Competitive Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of an RGD peptide by measuring its ability to compete with a known radiolabeled ligand for binding to integrin receptors on cells.

Materials:

-

Target cells expressing the integrin of interest (e.g., U87MG cells for αvβ₃)

-

Radiolabeled ligand (e.g., ¹²⁵I-echistatin)

-

Unlabeled RGD peptide (test compound)

-

Binding buffer (e.g., Tris-HCl with divalent cations like Mn²⁺)

-

Gamma counter

Procedure:

-

Culture the target cells to an appropriate confluency.

-

Prepare serial dilutions of the unlabeled RGD peptide.

-

In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add the different concentrations of the unlabeled RGD peptide to the respective wells.

-

Add the target cells to the wells.

-

Incubate the plate at a suitable temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Wash the cells with ice-cold binding buffer to remove unbound ligands.

-

Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of RGD peptides with integrins triggers a cascade of intracellular signaling events that regulate cell behavior. The presence of TFA could potentially modulate these pathways at various levels.

RGD Peptide Synthesis and Purification Workflow

The following diagram illustrates the standard workflow for solid-phase peptide synthesis and HPLC purification, highlighting the introduction of trifluoroacetic acid.

Caption: RGD peptide synthesis workflow showing TFA introduction.

RGD-Integrin Signaling Pathway

Upon binding of an RGD peptide to an integrin receptor, a series of downstream signaling events are initiated, leading to various cellular responses.

Caption: Simplified RGD-integrin downstream signaling cascade.

Logical Workflow for Investigating TFA Effects

Researchers should follow a logical workflow to assess and mitigate the potential impact of TFA in their RGD peptide studies.

Caption: Workflow for addressing potential TFA interference.

Conclusion and Recommendations

The trifluoroacetate salt is an unavoidable consequence of standard solid-phase peptide synthesis and purification of RGD peptides. While essential for their production, residual TFA can significantly influence experimental results through direct cellular effects and potential modulation of peptide-receptor interactions. For researchers, scientists, and drug development professionals working with RGD peptides, a thorough understanding of the role of TFA is critical for obtaining accurate and reproducible data.

Key Recommendations:

-

Be Aware of the Counterion: Always be cognizant of the salt form of your RGD peptide. If the information is not provided by the supplier, inquire about it.

-

Quantify TFA Content: When possible and for sensitive applications, quantify the amount of residual TFA in your peptide stock.

-

Run Appropriate Controls: Always include a "TFA only" control in your biological assays to assess the direct effects of the counterion at the concentrations present in your peptide solutions.

-

Consider Counterion Exchange: For in vivo studies or sensitive cell-based assays where TFA interference is observed or suspected, perform a counterion exchange to a more biologically compatible salt, such as hydrochloride or acetate.

-

Report the Salt Form: In publications and reports, clearly state the salt form of the RGD peptide used to ensure the reproducibility of your findings.

By acknowledging and addressing the potential impact of the trifluoroacetate salt, the scientific community can ensure the continued reliable and effective use of RGD peptides in advancing our understanding of cell biology and in the development of novel therapeutics.

References

- 1. Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of incorporating RGD adhesive peptide in polyethylene glycol diacrylate hydrogel on osteogenesis of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible trifluoroacetic acid-induced conformational changes in glycophorin A as detected by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

RGD Peptide Signaling: A Technical Guide for Researchers

An In-depth Exploration of Core Signaling Pathways, Experimental Protocols, and Therapeutic Applications

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a fundamental recognition motif for integrin-mediated cell-matrix interactions, playing a pivotal role in a vast array of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways initiated by RGD peptide binding to integrins, offering researchers, scientists, and drug development professionals a detailed resource for their work. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

The Core Signaling Cascade: From Integrin Binding to Cellular Response

The binding of RGD-containing ligands to integrin receptors triggers a cascade of intracellular events, primarily orchestrated by the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[3][4] This initial signaling nexus then diverges into several downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)-Akt pathway, which collectively regulate cell adhesion, migration, proliferation, and survival.[5]

Integrin Engagement and Focal Adhesion Formation

Integrins, a family of heterodimeric transmembrane receptors, are the primary cellular receptors for RGD-containing extracellular matrix (ECM) proteins like fibronectin and vitronectin. The binding of RGD peptides to the extracellular domain of integrins induces a conformational change in the receptor, leading to integrin clustering and the recruitment of a multi-protein complex on the cytoplasmic side, known as the focal adhesion. Key early events in focal adhesion assembly include the recruitment of scaffolding proteins such as talin and kindlin, which link the integrin cytoplasmic tails to the actin cytoskeleton.

The FAK-Src Signaling Hub

Central to integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the full activation of both kinases. The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, initiating a cascade of signaling events.

Key tyrosine phosphorylation sites on FAK that are crucial for its signaling functions include:

-

Y397: The primary autophosphorylation site, crucial for Src binding.

-

Y407, Y576, Y577, Y861, Y925: These sites are phosphorylated by Src, creating binding sites for other signaling proteins and further propagating the signal.

Src itself is activated through phosphorylation, with a key activating phosphorylation site at Tyrosine 416 (Y416) and an inhibitory phosphorylation site at Tyrosine 527 (Y527).

Downstream Signaling Pathways

The FAK-Src complex acts as a central node, activating several downstream pathways that ultimately dictate the cellular response.

The MAPK/ERK pathway is a critical regulator of gene expression, cell proliferation, and differentiation. The FAK-Src complex can activate the MAPK/ERK pathway through the phosphorylation of adaptor proteins like Grb2, which then recruits SOS, a guanine nucleotide exchange factor for Ras. This leads to the activation of the canonical Ras-Raf-MEK-ERK signaling cascade.

The PI3K-Akt pathway is essential for cell survival, growth, and metabolism. FAK can directly bind to the p85 subunit of PI3K, leading to its activation. Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt (also known as Protein Kinase B) and PDK1. This co-localization at the plasma membrane results in the phosphorylation and activation of Akt, which then phosphorylates numerous downstream targets to promote cell survival.

Quantitative Data: RGD Peptide-Integrin Binding Affinities

The binding affinity of RGD peptides to different integrin subtypes is a critical determinant of their biological activity. This affinity can be significantly influenced by the peptide's conformation (linear vs. cyclic) and the amino acids flanking the RGD motif. The table below summarizes the binding affinities (IC50 and KD values) of various RGD peptides to key integrin receptors.

| Peptide/Compound | Integrin Subtype | Binding Affinity (IC50/KD) | Reference |

| c(RGDfV) (Cilengitide) | αvβ3 | High | |

| c(RGDfV) (Cilengitide) | αvβ5 | High | |

| c(RGDfK) | αvβ6 | Data available | |

| c(RGDyK) | αvβ3 | Data available | |

| Linear GRGDS | αvβ3 | Lower than cyclic peptides | |

| HYNIC-tetramer | αvβ3 | 7 ± 2 nM (IC50) | |

| HYNIC-2PEG4-dimer | αvβ3 | 52 ± 7 nM (IC50) | |

| HYNIC-PEG4-dimer | αvβ3 | 84 ± 7 nM (IC50) | |

| HYNIC-G3-monomer | αvβ3 | 358 ± 8 nM (IC50) | |

| Compound 2-c | αvβ3 | 0.91 μM (IC50) | |

| Compound 2-c | αvβ5 | 12.3 μM (IC50) | |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | 30-42 nM (IC50) | |

| Bicyclic RGD (CT3RGDcT3NWaCT3) | αvβ5 | 650 nM (IC50) | |

| Bicyclic RGD (CT3RGDcT3AWGCT3) | α5β1 | 90-173 nM (IC50) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study RGD peptide signaling.

Cell Adhesion Assay

This assay quantifies the attachment of cells to a surface coated with an RGD peptide.

Materials:

-

96-well tissue culture plates

-

RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS)

-

Control solution (e.g., sterile PBS or a non-adhesive peptide like RGE)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Crystal Violet staining solution (0.2% crystal violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of RGD solution or control solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the attached cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes. After washing, stain the cells with Crystal Violet solution for 20 minutes.

-

Washing and Solubilization: Wash the wells with water to remove excess stain. Air dry the plate and then add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Quantification: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of RGD peptides on cell migration.

Materials:

-

6-well or 12-well tissue culture plates

-

Cells of interest cultured to confluence

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

RGD peptide solution or control solution in culture medium

-

Microscope with a camera

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Scratch/Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the RGD peptide at the desired concentration or the control solution to the wells.

-

Image Acquisition (Time 0): Immediately capture images of the scratch in defined regions for each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator.

-

Image Acquisition (Time X): At regular intervals (e.g., every 6, 12, or 24 hours), capture images of the same regions of the scratch.

-

Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration.

Western Blot for Phosphorylated Proteins (e.g., p-FAK, p-Src, p-ERK, p-Akt)

This technique is used to detect and quantify the phosphorylation of specific proteins in response to RGD peptide stimulation.

Materials:

-

Cells of interest

-

RGD peptide for stimulation

-

Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for the phosphorylated protein and the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation: Treat cells with the RGD peptide for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FAK Y397) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Visualizing the Pathways: Graphviz Diagrams

The following diagrams, generated using the DOT language, illustrate the core RGD peptide signaling pathways and a typical experimental workflow.

RGD-Integrin Signaling Cascade

Caption: RGD-Integrin Signaling Cascade.

Experimental Workflow for Studying RGD-Mediated Cell Adhesion

Caption: Cell Adhesion Assay Workflow.

Therapeutic Implications and Future Directions

The central role of RGD-integrin signaling in processes such as angiogenesis and tumor metastasis has made it an attractive target for drug development. RGD-based peptides and peptidomimetics have been developed as antagonists to block integrin function, with applications in cancer therapy, anti-angiogenesis, and as drug delivery vehicles to target tumors. Several RGD-based compounds have entered clinical trials, particularly for cancer imaging and therapy.

Future research in this field will likely focus on developing more selective and potent RGD mimetics, understanding the crosstalk between integrin signaling and other pathways, and leveraging this knowledge to design novel combination therapies. The detailed understanding of RGD peptide signaling pathways and the robust experimental methodologies outlined in this guide will be instrumental in advancing these efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cellgs.com [cellgs.com]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 5. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The RGD Sequence: A Technical Guide to its Discovery, Significance, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) sequence is a tripeptide motif that has emerged as a cornerstone in our understanding of cell-extracellular matrix (ECM) interactions. First identified as the principal cell attachment site in fibronectin, the RGD sequence is now recognized as a ubiquitous recognition motif for a significant portion of the integrin family of cell surface receptors. This technical guide provides an in-depth exploration of the discovery of the RGD sequence, its profound significance in cell biology, and its applications in biomedical research and drug development. We will delve into the key experimental methodologies that were pivotal in its discovery and characterization, present quantitative data on the binding affinities of various RGD-containing peptides, and delineate the critical signaling pathways initiated by RGD-integrin engagement.

Discovery of the RGD Sequence

The discovery of the RGD sequence in the early 1980s by Drs. Erkki Ruoslahti and Michael Pierschbacher was a landmark achievement in cell biology.[1][2] Their research journey began with the goal of identifying the specific site within the large ECM protein, fibronectin, that mediated cell attachment.

The initial breakthrough came from isolating a small fragment of fibronectin that retained the cell-attachment-promoting activity.[2] Through a meticulous process of further fragmentation and functional testing, they narrowed down the active region. The pivotal step involved the chemical synthesis of a series of short peptides that corresponded to different parts of this active fragment.[3][4] These synthetic peptides were then tested for their ability to support cell attachment and to inhibit the attachment of cells to fibronectin-coated surfaces.

This systematic approach led to the identification of a tetrapeptide, Arg-Gly-Asp-Ser (RGDS), as the minimal sequence capable of replicating the cell attachment activity of fibronectin. Further studies revealed that the serine residue could be replaced by other amino acids, establishing the tripeptide RGD as the essential recognition motif. This discovery was profound as it demonstrated that a simple, short amino acid sequence could mediate a complex biological process like cell adhesion. Subsequent research rapidly established that the RGD sequence was not unique to fibronectin but was a common feature in a multitude of other ECM proteins, including vitronectin, fibrinogen, osteopontin, and von Willebrand factor.

The discovery of the RGD sequence was intrinsically linked to the identification of its cellular receptors. Using an RGD-containing peptide as a ligand in affinity chromatography, the researchers were able to isolate the cell surface proteins that bound to this sequence. These proteins were later named integrins, a large family of heterodimeric transmembrane receptors that physically link the extracellular matrix to the intracellular cytoskeleton.

Significance of the RGD Sequence in Cell Biology and Medicine

The RGD sequence is a fundamental component of the molecular language that governs the interaction of cells with their environment. Its significance spans basic cell biology, tissue engineering, and the development of novel therapeutics.

-

Cell Adhesion and Migration: The primary role of the RGD sequence is to mediate the attachment of cells to the ECM. This adhesion is not static; it is a dynamic process that is crucial for cell migration during development, wound healing, and immune responses. By providing a foothold for cells, the RGD motif allows for the generation of traction forces necessary for cell movement.

-

Signal Transduction: The binding of RGD-containing ECM proteins to integrins is not merely a physical tethering. It initiates a cascade of intracellular signals, a process known as "outside-in" signaling. This signaling regulates a wide array of cellular functions, including proliferation, differentiation, survival, and apoptosis. The clustering of integrins at sites of RGD binding leads to the formation of focal adhesions, complex structures that recruit a host of signaling molecules.

-

Tissue Engineering and Biomaterials: The ability of the RGD sequence to promote cell attachment has been widely exploited in the field of tissue engineering. Biomaterials, such as scaffolds for tissue regeneration, are often functionalized with RGD peptides to enhance cell adhesion, proliferation, and differentiation, thereby improving the integration and function of the engineered tissue.

-

Drug Development and Targeting: The overexpression of certain RGD-binding integrins on the surface of tumor cells and angiogenic blood vessels has made the RGD sequence a valuable tool for cancer therapy and diagnosis. RGD peptides can be used to specifically target drugs, imaging agents, and nanoparticles to tumors, thereby increasing their efficacy and reducing side effects on healthy tissues. Furthermore, RGD-based molecules that block integrin function can inhibit tumor growth and angiogenesis.

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity of RGD-containing peptides to integrins is a critical determinant of their biological activity. This affinity can be modulated by several factors, including the conformation of the peptide (linear versus cyclic) and the amino acids flanking the RGD motif. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are common metrics used to quantify these interactions.

Binding Affinities of Linear RGD Peptides

Linear RGD peptides were the first to be studied and are generally characterized by lower binding affinities and selectivities compared to their cyclic counterparts. The flanking amino acid sequences can, however, significantly influence their binding to different integrin subtypes.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference(s) |

| RGD | αvβ3 | 89 | |

| RGD | α5β1 | 335 | |

| RGD | αvβ5 | 440 | |

| RGDS | αvβ3 | - | |

| RGDS | α5β1 | - | |

| RGDS | αvβ5 | - | |

| GRGDSP | αvβ3 | 12.2 | |

| GRGDSP | α5β1 | 34 | |

| GRGDSP | αvβ5 | 167 | |

| GRGDSPK | αvβ3 | 12.2 | |

| GRGDNP | α5β1 | - | |

| GRGDTP | αvβ3 | - |

Note: IC50 values can vary depending on the specific experimental conditions.

Binding Affinities of Cyclic RGD Peptides

Cyclic RGD peptides generally exhibit higher binding affinities and greater selectivity for specific integrin subtypes due to their conformationally constrained structures. This has made them attractive candidates for drug development.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference(s) |

| c(RGDfV) | αvβ3 | 1.5 | |

| c(RGDfK) | αvβ3 | 3.0 | |

| c(RGDyK) | αvβ3 | 4.0 | |

| c(RGDfC) | αvβ3 | 6.0 | |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 | |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8.4 | |

| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 14.9 | |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 | |

| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 | |

| DOTA-RGD2 | αvβ3 | 8.0 ± 2.8 | |

| DOTA-P-RGD | αvβ3 | 42.1 ± 3.5 |

Note: IC50 values can vary depending on the specific experimental conditions.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in the study of the RGD sequence.

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing RGD peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Objective: To synthesize a linear or cyclic RGD-containing peptide.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)

-

Solid support resin (e.g., Rink amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids or for protected fragment synthesis for cyclization)

-

Coupling reagents (e.g., HBTU, HATU, or COMU)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane - TIS)

-

Reagents for cyclization (for cyclic peptides), e.g., for disulfide bridge formation.

Protocol for Linear RGD Peptide Synthesis (Fmoc Strategy):

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the C-terminal Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence (e.g., Fmoc-Asp(OtBu)-OH, then Fmoc-Arg(Pbf)-OH).

-

Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol for Cyclic RGD Peptide Synthesis:

The synthesis of cyclic RGD peptides often involves the synthesis of a linear precursor on the solid phase, followed by on-resin or solution-phase cyclization.

-

Linear Precursor Synthesis: Synthesize the linear peptide precursor on a suitable resin using the SPPS protocol described above. The precursor is designed with reactive groups at its termini or on side chains to facilitate cyclization.

-

Cyclization:

-

On-resin cyclization: Perform the cyclization reaction while the peptide is still attached to the solid support.

-

Solution-phase cyclization: Cleave the protected peptide from the resin and perform the cyclization reaction in solution under dilute conditions to favor intramolecular cyclization.

-

-

Final Deprotection and Purification: Remove any remaining side-chain protecting groups and purify the cyclic peptide using RP-HPLC.

Cell Adhesion Assay

This assay is used to quantify the ability of cells to attach to surfaces coated with RGD peptides or ECM proteins.

Objective: To measure and compare the cell-adhesive properties of different RGD peptides.

Materials:

-

96-well tissue culture plates

-

RGD peptide solutions at various concentrations

-

Control peptides (e.g., RGE-containing peptide)

-

Cell suspension (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Protocol:

-

Coating of Plates:

-

Add the RGD peptide solution (or control peptide/protein) to the wells of a 96-well plate and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash the wells with PBS.

-

-

Blocking: Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific cell binding. Wash the wells with PBS.

-

Cell Seeding: Seed a known number of cells into each well in serum-free medium.

-

Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining:

-

Fix the adherent cells with a fixing solution for 15 minutes.

-

Stain the fixed cells with crystal violet solution for 10-20 minutes.

-

Wash the wells with water to remove excess stain and allow to air dry.

-

-

Quantification:

-

Solubilize the stain by adding a solubilization buffer to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Affinity Chromatography for Integrin Purification

This technique is used to isolate and purify integrins from a cell lysate using their specific binding to an RGD-functionalized matrix.

Objective: To purify RGD-binding integrins from a cell extract.

Materials:

-

Affinity column matrix (e.g., Sepharose beads)

-

RGD peptide with a reactive group for coupling (e.g., a terminal cysteine or lysine)

-

Coupling reagents

-

Cell lysate containing integrins

-

Lysis buffer (containing a non-ionic detergent like Triton X-100)

-

Wash buffer

-

Elution buffer (containing a high concentration of soluble RGD peptide or a chelating agent like EDTA to disrupt integrin binding)

Protocol:

-

Preparation of the Affinity Matrix:

-

Couple the RGD peptide to the activated affinity column matrix according to the manufacturer's instructions.

-

Block any remaining active groups on the matrix to prevent non-specific binding.

-

Pack the RGD-coupled matrix into a chromatography column and equilibrate with lysis buffer.

-

-

Sample Preparation: Prepare a cell lysate from a cell line known to express RGD-binding integrins using a suitable lysis buffer. Centrifuge the lysate to remove insoluble debris.

-

Affinity Binding:

-

Load the cell lysate onto the equilibrated RGD-affinity column.

-

Allow the lysate to pass through the column slowly to enable the binding of integrins to the immobilized RGD peptides.

-

-